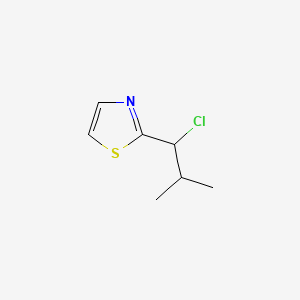
2-(1-Chloro-2-methylpropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted methylpropyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with a thiazole derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiazole, chloroformates, and suitable bases to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of side products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
化学反应分析
Types of Reactions
2-(1-Chloro-2-methylpropyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups present in the molecule
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
科学研究应用
2-(1-Chloro-2-methylpropyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- Acetochloro-beta-D-glucose
- 2-Acetyl-4-bromothiophene
- 5-Amino-2-bromobenzoic acid
- 2-Amino-6-bromobenzothiazole
Uniqueness
2-(1-Chloro-2-methylpropyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .
属性
CAS 编号 |
2288934-90-5 |
|---|---|
分子式 |
C7H10ClNS |
分子量 |
175.68 g/mol |
IUPAC 名称 |
2-(1-chloro-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3 |
InChI 键 |
DKJIROCEPRVPNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC=CS1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


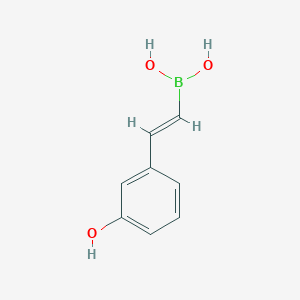
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
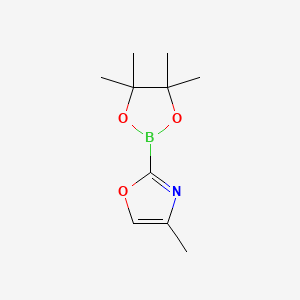
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
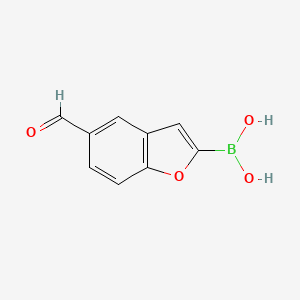
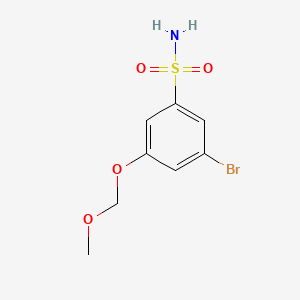
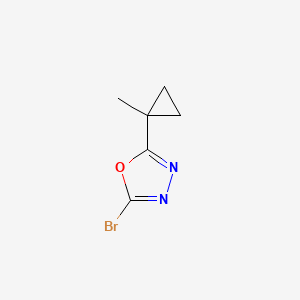

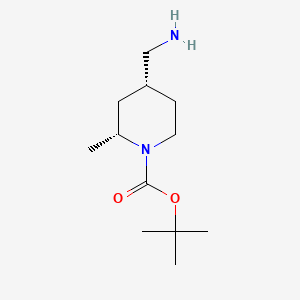
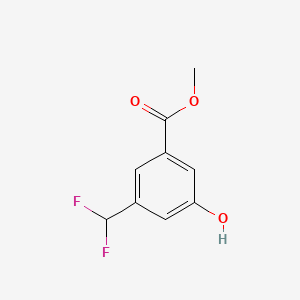
![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)
